6-iodo-N,N-dimethylpyrimidin-4-amine 6-iodo-N,N-dimethylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1704064-36-7
VCID: VC2748897
InChI: InChI=1S/C6H8IN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3
SMILES: CN(C)C1=CC(=NC=N1)I
Molecular Formula: C6H8IN3
Molecular Weight: 249.05 g/mol

6-iodo-N,N-dimethylpyrimidin-4-amine

CAS No.: 1704064-36-7

Cat. No.: VC2748897

Molecular Formula: C6H8IN3

Molecular Weight: 249.05 g/mol

* For research use only. Not for human or veterinary use.

6-iodo-N,N-dimethylpyrimidin-4-amine - 1704064-36-7

Specification

CAS No. 1704064-36-7
Molecular Formula C6H8IN3
Molecular Weight 249.05 g/mol
IUPAC Name 6-iodo-N,N-dimethylpyrimidin-4-amine
Standard InChI InChI=1S/C6H8IN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3
Standard InChI Key PIUQMBPVDAZNKD-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=NC=N1)I
Canonical SMILES CN(C)C1=CC(=NC=N1)I

Introduction

Chemical Identity and Physical Properties

6-Iodo-N,N-dimethylpyrimidin-4-amine is a well-defined chemical entity with specific identifiers and physical characteristics that distinguish it in scientific databases and chemical catalogs.

Chemical Identification Parameters

The compound features several standardized identifiers used in chemical research and commerce:

ParameterValue
CAS Number1704064-36-7
Molecular FormulaC6H8IN3
Molecular Weight249.05 g/mol
Purity Specification≥95% (commercial grade)
IUPAC Name6-iodo-N,N-dimethylpyrimidin-4-amine

This pyrimidine derivative contains three nitrogen atoms within its structure - two in the pyrimidine ring and one in the dimethylamine substituent - along with a key iodine atom that makes it valuable as a synthetic intermediate .

Hazard TypeGHS Classification
Skin ContactIrritation (Category 2)
Eye ContactSerious eye irritation (Category 2A)
Respiratory SystemSpecific target organ toxicity - single exposure (Category 3)

These classifications indicate that the compound can cause skin and eye irritation upon contact and may irritate the respiratory system if inhaled .

Synthetic Applications and Research Utility

6-Iodo-N,N-dimethylpyrimidin-4-amine has significant value in chemical synthesis, particularly in medicinal chemistry and materials science research.

Reaction TypeConditionsApplications
Stille CouplingPalladium catalysis with organotin compoundsFormation of carbon-carbon bonds
Suzuki CouplingPalladium catalysis with boronic acids/estersPyrimidine functionalization
Copper-mediatedCopper catalysts in DMF at elevated temperaturesFluoroalkylation reactions

These reaction pathways likely extend to 6-iodo-N,N-dimethylpyrimidin-4-amine due to similar reactivity profiles, making it valuable in constructing more complex molecular architectures .

Cross-Coupling Chemistry

The iodine substituent at the 6-position provides an excellent leaving group for metal-catalyzed cross-coupling reactions. The reactivity pattern observed with related iodopyrimidines suggests that 6-iodo-N,N-dimethylpyrimidin-4-amine would participate effectively in:

  • Palladium-catalyzed reactions to introduce aryl and heteroaryl substituents

  • Copper-mediated transformations for the introduction of functional groups

  • Formation of carbon-nitrogen bonds through amination reactions

These reactions enable the construction of more complex molecules, particularly those with potential biological activity or materials science applications .

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